1-(4-Methoxyphenoxy)but-3-en-2-ol
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Overview
Description
1-(4-Methoxyphenoxy)but-3-en-2-ol is a chemical compound with the molecular formula C11H14O3. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a butenol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenoxy)but-3-en-2-ol typically involves the reaction of 4-methoxyphenol with an appropriate butenol derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenoxy)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Methoxyphenoxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)ethan-1-ol: Similar structure but with an ethan-1-ol chain instead of but-3-en-2-ol.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Contains a methoxyphenyl group but differs in the rest of the structure
Uniqueness
1-(4-Methoxyphenoxy)but-3-en-2-ol is unique due to its specific combination of functional groups and the butenol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
189816-25-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)but-3-en-2-ol |
InChI |
InChI=1S/C11H14O3/c1-3-9(12)8-14-11-6-4-10(13-2)5-7-11/h3-7,9,12H,1,8H2,2H3 |
InChI Key |
VNWKFVGLAOVEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(C=C)O |
Origin of Product |
United States |
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